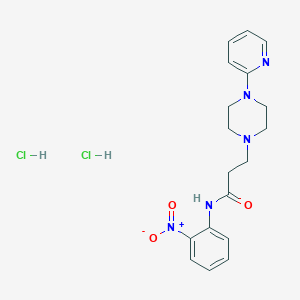
3-(4-甲酰基苯基)丙烯酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-formylphenyl)acrylate is an organic compound with the chemical formula C11H10O3. It is a colorless liquid with a fragrant odor, stable at room temperature but may decompose when heated or in contact with oxygen . This compound is an important intermediate in organic synthesis, commonly used in the production of various drugs, photosensitizers, and dyes .
科学研究应用
Methyl 3-(4-formylphenyl)acrylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the development of photosensitizers for photodynamic therapy.
Medicine: In the synthesis of pharmaceutical compounds.
Industry: As a flavoring and fragrance ingredient due to its aromatic odor.
作用机制
Target of Action
Methyl 3-(4-formylphenyl)acrylate is an organic compound that serves as an important intermediate in organic synthesis . It is commonly used in the synthesis of various drugs, photosensitizers, and dyes . .
Mode of Action
It is known that it can be prepared by reacting benzaldehyde with methyl acrylate under alkaline conditions . In this reaction, the aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various biochemical reactions, particularly in the synthesis of drugs, photosensitizers, and dyes .
Pharmacokinetics
It has a molar mass of 190.2, a density of 1.173, and a boiling point of 334.1±25.0 °C . It is slightly soluble in DMSO and Methanol .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds, particularly in the synthesis of various drugs, photosensitizers, and dyes .
Action Environment
Methyl 3-(4-formylphenyl)acrylate is a stable compound at room temperature but may decompose when heated or in contact with oxygen . It is necessary to maintain good ventilation during operation and avoid inhaling its vapor . When storing and handling the compound, it is necessary to observe the relevant safe working practices .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenyl)acrylate can be synthesized by reacting benzaldehyde with methyl acrylate under alkaline conditions . The aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product .
Industrial Production Methods: In industrial settings, the synthesis involves the use of palladium-catalyzed reactions. For instance, a common method involves the use of palladium complexes and potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction typically yields high purity products and is scalable for industrial production .
化学反应分析
Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: 4-formylcinnamic acid.
Reduction: 4-hydroxymethylcinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
相似化合物的比较
- Methyl 4-formylcinnamate
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 3-(4-methoxyphenyl)acrylate
Comparison: Methyl 3-(4-formylphenyl)acrylate is unique due to its formyl group, which provides additional reactivity compared to similar compounds like Methyl 4-formylcinnamate . This makes it particularly useful in the synthesis of complex molecules where the formyl group can be further modified.
属性
IUPAC Name |
methyl (E)-3-(4-formylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMLLMZXPRPNG-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58045-41-3 |
Source


|
| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
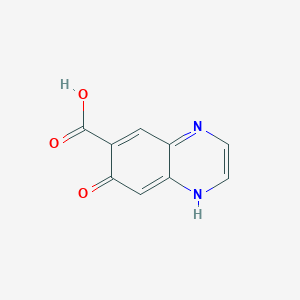
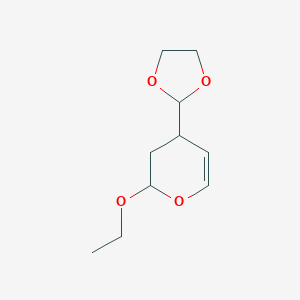

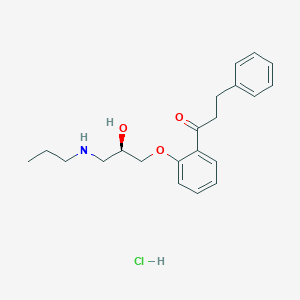
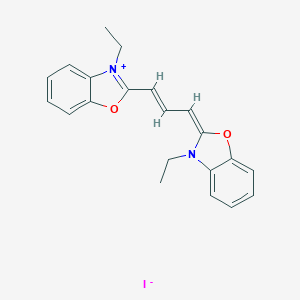
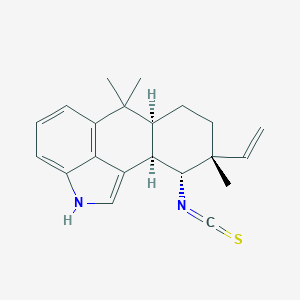
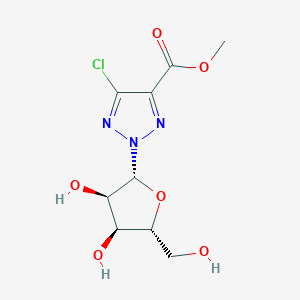
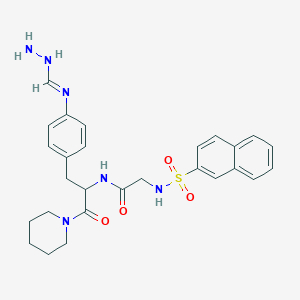


![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)


